molecular formula C10H7ClN2O2 B14735874 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole CAS No. 7123-69-5

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole

Cat. No.: B14735874
CAS No.: 7123-69-5
M. Wt: 222.63 g/mol
InChI Key: LYGHLLPOXFAOOC-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole (CAS 1018-71-9), commonly known as Pyrrolnitrin, is a naturally occurring antibiotic and antifungal agent produced by Pseudomonas species. Its molecular formula is C₁₀H₆Cl₂N₂O₂ (MW: 257.07 g/mol), featuring a pyrrole ring substituted with a 2-nitrophenyl group and two chlorine atoms at positions 3 and 4 of the phenyl ring . This compound exhibits broad-spectrum activity against fungi, including Neurospora crassa, and has served as a structural template for synthetic derivatives with enhanced pharmacokinetic properties .

Properties

CAS No.

7123-69-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-chloro-4-(2-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-12-5-8(9)7-3-1-2-4-10(7)13(14)15/h1-6,12H

InChI Key

LYGHLLPOXFAOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the chlorination of L-tryptophan followed by a series of enzymatic steps. The process begins with the conversion of L-tryptophan to 7-chloro-L-tryptophan using tryptophan 7-halogenase. This is followed by ring rearrangement and decarboxylation to form monodechloroaminopyrrolnitrin, which is then chlorinated to form aminopyrrolnitrin. Finally, the amino group is oxidized to form the nitro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method involves the expression of genes encoding the necessary enzymes for the biosynthesis of the compound from L-tryptophan .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The antifungal properties of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole are believed to result from the inhibition of the electron transport system in fungi. This compound interferes with the normal function of the mitochondrial respiratory chain, leading to the disruption of energy production and ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolnitrin Family

Table 1: Key Pyrrolnitrin Derivatives and Their Properties
Compound Name (CAS No.) Molecular Formula Substituents Biological Activity Source/Producer
Pyrrolnitrin (1018-71-9) C₁₀H₆Cl₂N₂O₂ 3-Cl, 4-(2-nitrophenyl) Antifungal, Antibiotic Pseudomonas spp.
Oxypyrrolnitrin (15345-51-4) C₁₀H₆Cl₂N₂O₃ 3-Cl, 4-(3-Cl-6-OH-2-nitrophenyl) Enhanced solubility, Antifungal Pseudomonas pyrrolnitrica
3-(3-Bromo-2-nitrophenyl)-1H-pyrrole (88899-31-4) C₁₀H₇BrN₂O₂ 3-Br, 2-nitrophenyl Active against N. crassa Pseudomonas aureofaciens
3-Chloro-4-(4,4,5,5-TM-1,3,2-dioxaborolan-2-yl)-1H-pyrrole C₁₄H₂₀BClN₂O₂ 3-Cl, 4-dioxaborolane Improved pharmacokinetics (theoretical) Synthetic

Key Findings :

  • Substituent Effects: The chlorine atoms in Pyrrolnitrin are critical for its antifungal activity, as their removal (e.g., in dechlorinated analogues) reduces potency . Oxypyrrolnitrin’s hydroxyl group enhances solubility in polar solvents (e.g., methanol, ethyl acetate) compared to Pyrrolnitrin, which is poorly soluble in water . Replacing chlorine with bromine (as in the bromo analogue) retains antifungal activity but alters binding affinity due to bromine’s larger atomic radius . The dioxaborolane group in the synthetic derivative introduces boron, which may improve metabolic stability and enable applications in boron neutron capture therapy (BNCT) .

Comparison with Non-Pyrrolnitrin Pyrrole Derivatives

Table 2: Pyrrole Derivatives with Varied Substituents
Compound Name (CAS No.) Molecular Formula Substituents Notable Properties Reference
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole C₁₀H₇ClN₂O₂ 2-Cl, 4-nitrophenyl Antimicrobial, distinct reactivity
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole C₁₂H₁₂N₂O₄S 3-ethylsulfonyl, 4-nitrophenyl Potential therapeutic agent (e.g., kinase inhibition)
4-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1009838-58-7) C₁₄H₆Cl₃N₃ Pyrrolopyridine core, dichlorophenyl Specialty material for drug discovery

Key Findings :

  • Electronic Effects: Sulfonyl groups (e.g., in 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole) increase electron-withdrawing effects, enhancing stability and reactivity in nucleophilic substitution reactions .
  • Structural Complexity :
    • Fused-ring systems (e.g., pyrrolo[2,3-b]pyridine) expand π-conjugation, which may enhance optical properties for materials science applications .

Comparison with Pyrazole and Isoxazole Analogues

  • Pyrazole vs. Pyrrole :
    • Pyrazoles exhibit higher aromatic stability due to two adjacent nitrogen atoms, often leading to improved metabolic resistance compared to pyrroles .
    • Substituent positioning (e.g., para-nitro vs. ortho-nitro) significantly impacts anticancer activity. For example, 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole shows stronger anticancer activity than its para-nitro counterpart .

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